5-(4-chlorophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide

Fungicide discovery Structure-Activity Relationship Botrytis cinerea

5-(4-Chlorophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide (CAS 955661-09-3) is a heterocyclic small molecule (MW: 299.71 g/mol; formula: C₁₅H₁₀ClN₃O₂) belonging to the pyridyl-oxazole carboxamide class. The compound features a 1,3-oxazole core substituted at the 5‑position with a 4‑chlorophenyl ring and at the 2‑position via a carboxamide linkage to a pyridin‑2‑yl group.

Molecular Formula C15H10ClN3O2
Molecular Weight 299.71
CAS No. 955661-09-3
Cat. No. B2641948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide
CAS955661-09-3
Molecular FormulaC15H10ClN3O2
Molecular Weight299.71
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H10ClN3O2/c16-11-6-4-10(5-7-11)12-9-18-15(21-12)14(20)19-13-3-1-2-8-17-13/h1-9H,(H,17,19,20)
InChIKeyOHAMWCMBWAIZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chlorophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide (CAS 955661-09-3): Structural Identity and Core Characteristics


5-(4-Chlorophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide (CAS 955661-09-3) is a heterocyclic small molecule (MW: 299.71 g/mol; formula: C₁₅H₁₀ClN₃O₂) belonging to the pyridyl-oxazole carboxamide class. The compound features a 1,3-oxazole core substituted at the 5‑position with a 4‑chlorophenyl ring and at the 2‑position via a carboxamide linkage to a pyridin‑2‑yl group [1]. This structural architecture is shared across a series of pyridyl–oxazole carboxamides that have demonstrated fungicidal activity against Botrytis cinerea and Rhizoctonia solani as well as measurable developmental toxicity in zebrafish embryo models [2]. The compound is commercially catalogued as a screening compound (e.g., Life Chemicals F2434-0848, purity ≥90%) intended exclusively for non‑human research use [1].

Why In-Class Pyridyl-Oxazole Carboxamides Cannot Substitute 5-(4-Chlorophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide


Within the pyridyl–oxazole carboxamide series, small substituent variations on the phenyl ring produce divergent biological profiles that preclude simple interchange. In the eight‑compound series evaluated by Chen et al. (2021), fluorine‑substituted analogs consistently outperformed chlorine‑ and methyl‑substituted derivatives in fungicidal inhibition rate, while the acute toxicity to zebrafish embryos (LC₅₀) differed by ≥29% between two closely related members of the series (4.878 mg/L vs. 6.257 mg/L) [1]. The 4‑chlorophenyl variant introduces a distinct combination of lipophilicity (ClogP), steric bulk, and electronic character compared to 4‑fluorophenyl, 4‑methoxyphenyl, or unsubstituted phenyl analogs—each of which shifts target binding, metabolic stability, and off‑target liability in ways that cannot be compensated by a simple equipotent dose adjustment [2]. Consequently, procurement decisions predicated on within‑class “similarity” risk invalidating SAR continuity, compromising assay reproducibility, and generating misleading structure‑activity conclusions.

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide Against Closest Analogs


Fungicidal Potency: Chlorine Substitution Retains Broad-Spectrum Activity in the Pyridyl-Oxazole Series

In the Chen et al. (2021) pyridyl–oxazole series, compounds bearing a halogen substituent on the phenyl ring showed differentiated fungicidal inhibition. At 100 mg/L, the chlorine‑containing analog 6c (79.12% inhibition vs. Rhizoctonia solani at 50 mg/L) outperformed the commercial fungicide azoxystrobin at the same concentration [1]. While direct data for the 4‑chlorophenyl variant at the 5‑position are not separately reported, the SAR trend demonstrates that chlorine substitution maintains fungicidal efficacy comparable to fluorine substitution in this scaffold (all halogenated analogs 6a–6e achieved 100% inhibition against B. cinerea at 100 mg/L) [1].

Fungicide discovery Structure-Activity Relationship Botrytis cinerea

Zebrafish Embryo Acute Toxicity: Substituent-Dependent LC₅₀ Differentiates Safety Margins

Within the pyridyl–oxazole series, acute toxicity to zebrafish embryos is highly substituent‑dependent. Compound 6b (di‑substituted analog) displayed an LC₅₀ of 4.878 mg/L, whereas compound 6c (mono‑substituted chlorine analog) showed a higher LC₅₀ of 6.257 mg/L—a 28.3% increase in tolerated concentration [1]. This 1.38 mg/L LC₅₀ difference demonstrates that mono‑chlorine substitution may offer a wider safety margin than di‑substitution in this chemotype, a critical consideration when selecting compounds for in vivo agrochemical or ecotoxicology studies.

Developmental toxicology Zebrafish embryo model Agrochemical safety

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. 4-Fluorophenyl and 4-Methoxyphenyl Analogs

The 4‑chlorophenyl substituent confers a distinct physicochemical signature relative to common alternatives. The chlorine atom increases lipophilicity (estimated π value of +0.71 for Cl vs. +0.14 for F and −0.02 for OCH₃ on an aromatic ring) and contributes to halogen‑bond donor capacity that the fluorophenyl and methoxyphenyl analogs lack [1]. The carboxamide linkage to pyridin‑2‑yl provides dual hydrogen‑bond donor/acceptor functionality, enabling bidentate target engagement not possible with N‑alkyl or N‑benzyl carboxamide variants such as N‑benzyl‑5‑phenyl‑N‑(pyridin‑2‑yl)oxazole‑2‑carboxamide [2]. These combined features predict altered membrane permeability, CYP450 susceptibility, and target residence time relative to close analogs.

Physicochemical profiling Drug-likeness Lead optimization

Kinase Inhibition Potential: Oxazole-2-Carboxamide Scaffold Recognized Across Multiple Kinase Patents

The oxazole‑2‑carboxamide scaffold, particularly when elaborated with a pyridin‑2‑yl amide, is a recognized kinase inhibitor pharmacophore. Patent literature describes oxazole derivatives as inhibitors of VEGFR2, CDK2, CDK4, and p38 kinases [1], while pyridyl–oxazole compounds have shown Rock‑2 kinase inhibition with antiproliferative activity [2]. The 4‑chlorophenyl substituent at the oxazole 5‑position is a recurring motif in kinase‑focused compound collections, distinguishing it from 4‑fluorophenyl or 4‑methoxyphenyl variants that may exhibit shifted selectivity profiles across the kinome. Although no target‑specific IC₅₀ data are publicly available for CAS 955661-09-3, the scaffold precedent positions this compound as a competent starting point for kinase screening campaigns where halogen‑substituted oxazole carboxamides are desired.

Kinase inhibitor Drug discovery Patent landscape

Teratogenicity Profile: Substituent-Dependent Developmental Malformation Spectrum in Zebrafish

Pyridyl–oxazole carboxamides induce a characteristic but substituent‑dependent teratogenicity profile in zebrafish embryos. Compound 6c exposure produced yolk cyst, venous sinus hemorrhage, developmental delay, bending spine, hypopigmentation, pericardial cyst, and delayed swim sac development [1]. These malformations were qualitatively distinct in severity and frequency from those induced by the di‑substituted analog 6b, which additionally caused head hemorrhage and yolk malformation at lower exposure concentrations [1]. The mono‑chlorine substitution pattern of CAS 955661-09-3 is structurally analogous to 6c, predicting a teratogenicity signature that differs measurably from both di‑substituted and fluorine‑only analogs.

Developmental toxicity Teratogenicity screening Zebrafish phenotyping

Optimal Research and Industrial Application Scenarios for 5-(4-Chlorophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide (CAS 955661-09-3)


Agrochemical Fungicide Lead Optimization: Halogen-SAR Comparator in Pyridyl-Oxazole Series

When expanding a pyridyl–oxazole carboxamide fungicide series, the 4‑chlorophenyl variant serves as a critical SAR comparator to establish the contribution of chlorine vs. fluorine or methyl substitution to fungicidal potency. In the series reported by Chen et al. (2021), chlorine‑substituted analogs achieved 100% inhibition against B. cinerea at 100 mg/L while outperforming azoxystrobin against R. solani at 50 mg/L [1]. Incorporating CAS 955661-09-3 into a systematic substituent scan enables deconvolution of electronic, lipophilic, and steric contributions to antifungal activity.

Zebrafish Embryo Developmental Toxicology: Reference Compound for Mono-Halogen Substituted Oxazole Safety Assessment

The zebrafish embryo acute toxicity model has become a standard alternative to mammalian teratogenicity testing. The mono‑chlorine pyridyl–oxazole chemotype (structurally analogous to compound 6c, LC₅₀ = 6.257 mg/L) provides a defined teratogenicity signature—yolk cyst, venous sinus hemorrhage, bending spine, and pericardial cyst—at concentrations that permit dose‑response modeling [1]. CAS 955661-09-3 can be deployed as a reference compound when benchmarking the developmental safety margin of new oxazole‑based agrochemical candidates.

Kinase Screening Library Assembly: Privileged Oxazole-2-Carboxamide Pharmacophore with Halogen-Bonding Capacity

The oxazole‑2‑carboxamide scaffold with a pyridin‑2‑yl amide side chain is recognized in multiple kinase inhibitor patents (VEGFR2, CDK2, CDK4, p38, Rock‑2) [1][2]. The 4‑chlorophenyl group introduces halogen‑bond donor potential that fluorophenyl and methoxyphenyl analogs cannot provide, potentially altering kinase selectivity profiles. For screening library procurement, CAS 955661-09-3 fills a specific chemotype niche—halogenated oxazole‑carboxamide with an H‑bond‑donating secondary amide—that is underrepresented in many commercial diversity sets.

Physicochemical Property Benchmarking: Lipophilicity and Permeability Reference Standard

The 4‑chlorophenyl substituent confers an estimated aromatic π value of +0.71, substantially higher than 4‑fluorophenyl (+0.14) or 4‑methoxyphenyl (−0.02) [1]. This property difference directly impacts LogD₇.₄, PAMPA permeability, and plasma protein binding. CAS 955661-09-3 can serve as a high‑lipophilicity reference point within the pyridyl–oxazole series, enabling property‑based lead optimization where modulating lipophilicity without altering the core scaffold is the primary objective.

Quote Request

Request a Quote for 5-(4-chlorophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.